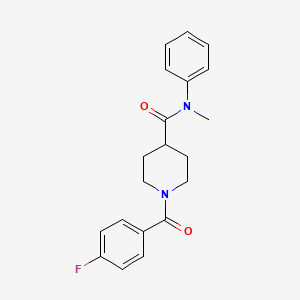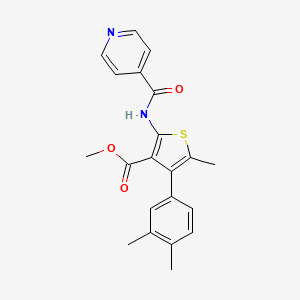![molecular formula C19H26N2O3S B4683541 1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4683541.png)
1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-[(5-methyl-2-furyl)methyl]-4-[(4-propylphenyl)sulfonyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly known as MPP and has been extensively studied for its potential applications in scientific research. MPP is a highly potent and selective antagonist of the 5-HT1B receptor, which makes it an important tool for investigating the role of this receptor in various biological processes.
Wirkmechanismus
MPP acts as a highly potent and selective antagonist of the 5-HT1B receptor. It binds to the receptor with high affinity and blocks the binding of serotonin, the endogenous ligand for the receptor. This results in the inhibition of downstream signaling pathways that are mediated by the receptor.
Biochemical and Physiological Effects:
MPP has been shown to have a number of biochemical and physiological effects that are mediated by its antagonism of the 5-HT1B receptor. These include the modulation of neurotransmitter release, the regulation of neuronal excitability, and the modulation of synaptic plasticity. MPP has also been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using MPP in lab experiments is its highly potent and selective antagonism of the 5-HT1B receptor. This allows for the specific investigation of the role of this receptor in various biological processes. However, one limitation of using MPP is its relatively short half-life, which can complicate dosing in animal models. Additionally, the use of MPP may not fully recapitulate the physiological effects of genetic or pharmacological manipulation of the 5-HT1B receptor.
Zukünftige Richtungen
There are several future directions for the use of MPP in scientific research. One area of interest is the investigation of the role of the 5-HT1B receptor in drug addiction and withdrawal. MPP has been shown to have potential as a therapeutic agent for the treatment of opioid addiction. Another area of interest is the investigation of the role of the 5-HT1B receptor in the regulation of mood and anxiety. MPP has been shown to have anxiolytic effects in animal models, and further research is needed to elucidate the mechanisms underlying these effects. Additionally, the development of more selective and longer-lasting antagonists of the 5-HT1B receptor may enhance the utility of MPP in scientific research.
Wissenschaftliche Forschungsanwendungen
MPP has been extensively used in scientific research to investigate the role of the 5-HT1B receptor in various biological processes. The 5-HT1B receptor is a subtype of the serotonin receptor that is widely distributed in the central nervous system and is involved in the regulation of mood, anxiety, and stress. MPP has been used to study the role of the 5-HT1B receptor in these processes, as well as in drug addiction, pain, and other physiological functions.
Eigenschaften
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-3-4-17-6-9-19(10-7-17)25(22,23)21-13-11-20(12-14-21)15-18-8-5-16(2)24-18/h5-10H,3-4,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAWWWGGGNIOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4683461.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}isonicotinamide](/img/structure/B4683465.png)
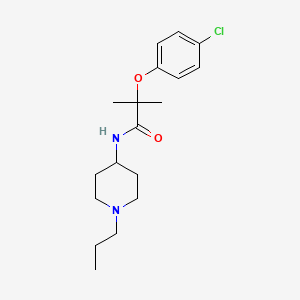
![methyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4683471.png)
![3-chloro-4-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4683475.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4683476.png)

![1-[(pentamethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4683492.png)
![ethyl 2-[({[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4683494.png)
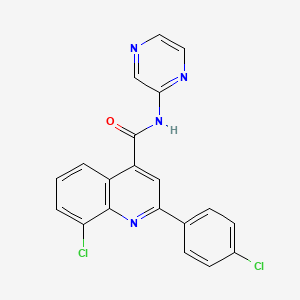
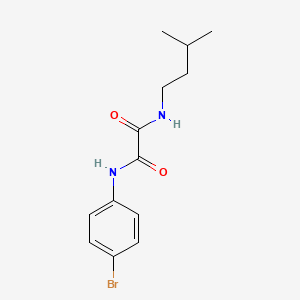
![1-(methylsulfonyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4683539.png)
